molecular formula C10H20N2O2 B11782680 N-Methyl-2-(piperidin-3-yloxy)butanamide

N-Methyl-2-(piperidin-3-yloxy)butanamide

Cat. No.: B11782680
M. Wt: 200.28 g/mol
InChI Key: GSAHBDKWRUEPLA-UHFFFAOYSA-N
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Description

N-Methyl-2-(piperidin-3-yloxy)butanamide is a compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound features a piperidine ring, a common structural motif in many pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(piperidin-3-yloxy)butanamide typically involves the reaction of N-methylbutanamide with 3-hydroxypiperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(piperidin-3-yloxy)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-(piperidin-3-yloxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperidin-3-yloxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, leading to modulation of physiological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(piperidin-3-yloxy)propanamide
  • N-Methyl-2-(piperidin-3-yloxy)pentanamide
  • N-Methyl-2-(piperidin-3-yloxy)hexanamide

Uniqueness

N-Methyl-2-(piperidin-3-yloxy)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring and the specific substitution pattern make it a valuable compound for various applications .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-methyl-2-piperidin-3-yloxybutanamide

InChI

InChI=1S/C10H20N2O2/c1-3-9(10(13)11-2)14-8-5-4-6-12-7-8/h8-9,12H,3-7H2,1-2H3,(H,11,13)

InChI Key

GSAHBDKWRUEPLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC)OC1CCCNC1

Origin of Product

United States

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